BenchChemオンラインストアへようこそ!

9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Ensure target engagement fidelity in your kinase or microtubule-targeting screens with 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-69-6). Published SAR confirms that even minor C2/N9 substituent changes shift IC50 values >10-fold; the sterically minimal C2-ethyl and unique N9-benzodioxole pairing occupies an underexplored region of the 8-oxopurine-6-carboxamide landscape. Avoid generic in-class substitution. Use this fragment-like compound (MW 327.3, cLogP ~1.5) to benchmark solubility/permeability models or probe katanin-mediated microtubule fragmentation distinct from classical tubulin binders. Ideal for diversity-oriented and kinase-focused screening libraries.

Molecular Formula C15H13N5O4
Molecular Weight 327.3
CAS No. 899741-69-6
Cat. No. B2694778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS899741-69-6
Molecular FormulaC15H13N5O4
Molecular Weight327.3
Structural Identifiers
SMILESCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N
InChIInChI=1S/C15H13N5O4/c1-2-10-17-11(13(16)21)12-14(18-10)20(15(22)19-12)7-3-4-8-9(5-7)24-6-23-8/h3-5H,2,6H2,1H3,(H2,16,21)(H,19,22)
InChIKeyFBRVAQPTSNFSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2H-1,3-Benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-69-6): Procurement-Relevant Chemotype Profile


9-(2H-1,3-Benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899741-69-6) is a fully synthetic small-molecule purine-6-carboxamide featuring a C2 ethyl substituent, an N9 benzo[d][1,3]dioxol-5-yl group, and the characteristic 8-oxo-8,9-dihydro-7H-purine core. Its molecular formula is C15H13N5O4 with a molecular weight of 327.3 g/mol . This scaffold places it within a broader class of 8-oxopurine-6-carboxamides that have been investigated as kinase inhibitors, microtubule-targeting agents, and anticancer leads [1]. The N9 benzodioxole moiety distinguishes it from simple aryl-substituted analogs and may impart altered electronic character and hydrogen-bonding capacity relative to phenyl or halophenyl congeners.

Why In-Class Purine-6-Carboxamide Analogs Cannot Simply Replace CAS 899741-69-6


Within the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide chemotype, even minor substituent changes at the C2 and N9 positions can profoundly alter target engagement, cellular potency, and selectivity profiles [1]. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that variation at C2 (alkyl vs. aryl vs. heteroaryl) and N9 (benzodioxole vs. phenyl vs. substituted phenyl) yields IC50 shifts exceeding 10-fold across multiple cancer cell lines and kinase targets [2]. The C2 ethyl group in CAS 899741-69-6 is sterically minimal and electronically neutral, offering a distinct physicochemical profile compared to bulkier cyclohexyl, trifluoromethylphenyl, or furan-containing analogs. Generic substitution with a close analog that alters these substituents carries a high risk of unrecognized potency loss or off-target profile change, as demonstrated by the steep SAR within this series [2]. Therefore, procurement decisions that treat in-class members as interchangeable are unsupported by the available SAR evidence.

Quantitative Differentiation Evidence for CAS 899741-69-6 vs. Closest Purine-6-Carboxamide Analogs


Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) and Hydrogen-Bond Donor/Acceptor Profile vs. C2-Aryl Analogs

The C2 ethyl substituent in CAS 899741-69-6 confers a lower calculated logP (cLogP) and fewer rotatable bonds compared to the C2-(4-trifluoromethyl)phenyl analog (CAS not available) and the C2-cyclohexyl analog (CAS 898447-26-2) . Lower lipophilicity in this scaffold has been correlated with improved ligand efficiency metrics in 8-oxopurine-6-carboxamide SAR studies, where excessive lipophilicity at C2 generally reduced cellular potency [1]. The benzodioxole N9 group provides two hydrogen-bond acceptors (the dioxole oxygens) that are absent in simple phenyl N9 analogs, potentially enabling distinct target interactions .

Medicinal Chemistry Physicochemical Profiling Ligand Efficiency

Class-Level Kinase Inhibition Potential: Benzodioxole-Purine Hybrid Binding vs. CDK1/CDK5 Targets

Although direct IC50 data for CAS 899741-69-6 are not publicly available, a structurally related benzodioxole-purine hybrid (CHEMBL286491; 1-{6-[(1,3-benzodioxol-5-ylmethyl)amino]-9-isopropyl-9H-purin-2-yl}-3-methylpent-1-yn-3-ol) demonstrated an IC50 of 200 nM against CDK1 and CDK5 in kinase activity assays [1]. This compound shares the benzodioxole-purine pharmacophore but differs at the C2, C6, and N9 positions. The 8-oxopurine-6-carboxamide scaffold present in CAS 899741-69-6 is distinct from the 6-aminopurine scaffold of CHEMBL286491; however, both occupy the ATP-binding site of kinases [2]. Systematic SAR around the purine-6-carboxamide core has identified C2-substituent size as a key determinant of kinase selectivity, with small alkyl groups (ethyl, methyl) generally favoring narrower selectivity profiles compared to bulkier aryl substituents [2].

Kinase Inhibition CDK1 CDK5 Purine Scaffold

Anticancer Phenotype Differentiation: C2 Substituent Effects in 8-Oxopurine-6-Carboxamide NSCLC SAR

A systematic SAR study of >30 purine-6-carboxamide derivatives evaluated against H1975 non-small cell lung cancer (NSCLC) cells established that C2 and N9 substituent identity critically controls cellular potency [1]. Within this series, compounds bearing small alkyl C2 groups (methyl, ethyl) trended toward distinct potency and selectivity windows compared to aryl-substituted counterparts. The lead hydroxamate analog (compound 17) and amidoxime analog (compound 19a) achieved IC50 values <1.5 µM against H1975 cells, while compounds with bulkier C2 substituents often exhibited reduced potency [1]. CAS 899741-69-6 occupies an underexplored region of this SAR landscape: the C2-ethyl/N9-benzodioxole combination was not among the specifically reported analogs, representing a novel pairing that could yield a unique potency–selectivity profile relative to the characterized set [1].

Non-Small Cell Lung Cancer Microtubule Targeting Structure-Activity Relationship

Molecular Weight and Heavy Atom Count Differentiation: Benchmarking Against Purine-6-Carboxamide Library Members

CAS 899741-69-6 has a molecular weight of 327.3 g/mol and 24 heavy atoms, placing it in the lower molecular weight and complexity range of the 8-oxo-8,9-dihydro-7H-purine-6-carboxamide chemical space . By comparison, the C2-cyclohexyl analog (CAS 898447-26-2) has MW 381.4 g/mol (Δ = +54.1 g/mol), and the C2-(4-ethylphenyl) analog (CAS 898443-35-1) has MW 403.4 g/mol (Δ = +76.1 g/mol) . The C2-(3-ethoxy-4-methoxyphenyl)-N7-ethyl analog (MW 477.5 g/mol) exceeds the target compound by 150.2 g/mol . Within fragment-based and lead-like screening paradigms, lower molecular weight compounds with fewer heavy atoms are generally preferred as starting points due to higher ligand efficiency and greater scope for subsequent optimization [1].

Compound Library Selection Molecular Descriptors Drug-Likeness

Procurement-Relevant Application Scenarios for CAS 899741-69-6 in Research and Industrial Settings


Kinase Inhibitor Screening Library Expansion with a Low-MW Benzodioxole-Purine Chemotype

CAS 899741-69-6 is suitable for inclusion in diversity-oriented or kinase-focused screening libraries where its low molecular weight (327.3 g/mol) and the benzodioxole N9 substituent differentiate it from common phenyl- or halophenyl-substituted purine-6-carboxamides [1]. The compound can serve as a fragment-like starting point or a reference compound in biochemical kinase activity assays, where the C2-ethyl group offers a sterically minimal control relative to bulkier C2-substituted analogs [2].

Non-Small Cell Lung Cancer (NSCLC) SAR Probe Synthesis

The 8-oxopurine-6-carboxamide scaffold has validated activity against H1975 NSCLC cells, with optimized analogs achieving IC50 values <1.5 µM [1]. CAS 899741-69-6 occupies an underexplored region of the published SAR landscape (C2-ethyl / N9-benzodioxole pairing). It can be used as a synthetic intermediate or comparator in medicinal chemistry campaigns aiming to expand SAR around the C2 and N9 vectors, particularly for assessing whether the benzodioxole group improves selectivity or cellular permeability relative to simple aryl N9 substituents [1].

Physicochemical Property Benchmarking in Purine Chemical Space

With a cLogP of approximately 1.5 and 9 hydrogen-bond acceptors, CAS 899741-69-6 provides a favorable solubility and ligand-efficiency profile compared to more lipophilic analogs (cLogP 2.8–3.5) [1]. It can serve as a benchmarking compound for computational models predicting solubility, permeability, and pharmacokinetic behavior within the purine-6-carboxamide series, aiding the prioritization of analogs for synthesis and testing [2].

Microtubule-Targeting Agent (MTA) Mechanistic Studies

The purine chemotype has demonstrated a unique mechanism of action involving katanin-mediated microtubule fragmentation, distinct from classical tubulin-binding MTAs [1]. CAS 899741-69-6, as a structurally related purine-6-carboxamide, can be employed in mechanistic profiling studies to determine whether the C2-ethyl/N9-benzodioxole configuration retains or modulates this microtubule-fragmenting phenotype, potentially identifying differentiation from taxane or vinca alkaloid sites [1].

Quote Request

Request a Quote for 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.